![molecular formula C14H18ClN3O B15064330 2-[3-[(7-Chloroquinolin-4-yl)amino]propylamino]ethanol CAS No. 5418-53-1](/img/structure/B15064330.png)
2-[3-[(7-Chloroquinolin-4-yl)amino]propylamino]ethanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[3-[(7-Chloroquinolin-4-yl)amino]propylamino]ethanol is a compound that belongs to the class of quinoline derivatives
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-[3-[(7-Chloroquinolin-4-yl)amino]propylamino]ethanol typically involves the nucleophilic aromatic substitution reaction of 4,7-dichloroquinoline with α,ω-diaminoalkanes of variable carbon-chain length . The reaction is usually carried out in the presence of a suitable solvent, such as ethanol, under controlled temperature conditions.
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general approach involves large-scale synthesis using similar nucleophilic aromatic substitution reactions, followed by purification processes to obtain the desired product with high purity.
Análisis De Reacciones Químicas
Types of Reactions
2-[3-[(7-Chloroquinolin-4-yl)amino]propylamino]ethanol undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired product formation.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxides, while reduction may produce amine derivatives.
Aplicaciones Científicas De Investigación
2-[3-[(7-Chloroquinolin-4-yl)amino]propylamino]ethanol has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of various quinoline-based compounds.
Biology: It is studied for its potential antimicrobial and antimalarial properties.
Medicine: It is investigated for its potential use in treating diseases like malaria and tuberculosis.
Industry: It is used in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 2-[3-[(7-Chloroquinolin-4-yl)amino]propylamino]ethanol involves its interaction with specific molecular targets and pathways. For instance, it may inhibit the activity of enzymes like DNA gyrase in Mycobacterium tuberculosis, thereby preventing bacterial replication . The compound’s quinoline moiety is crucial for its biological activity, allowing it to interact with various cellular components.
Comparación Con Compuestos Similares
Similar Compounds
Hydroxychloroquine: A similar compound with a hydroxyl group, known for its antimalarial and immunomodulatory properties.
Chloroquine: Another related compound, widely used as an antimalarial drug.
Uniqueness
2-[3-[(7-Chloroquinolin-4-yl)amino]propylamino]ethanol is unique due to its specific chemical structure, which allows it to exhibit distinct biological activities compared to other quinoline derivatives
Propiedades
Número CAS |
5418-53-1 |
|---|---|
Fórmula molecular |
C14H18ClN3O |
Peso molecular |
279.76 g/mol |
Nombre IUPAC |
2-[3-[(7-chloroquinolin-4-yl)amino]propylamino]ethanol |
InChI |
InChI=1S/C14H18ClN3O/c15-11-2-3-12-13(4-7-18-14(12)10-11)17-6-1-5-16-8-9-19/h2-4,7,10,16,19H,1,5-6,8-9H2,(H,17,18) |
Clave InChI |
MNUUKEZBBCZHQH-UHFFFAOYSA-N |
SMILES canónico |
C1=CC2=C(C=CN=C2C=C1Cl)NCCCNCCO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


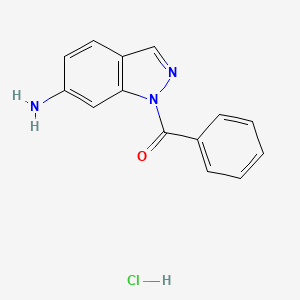

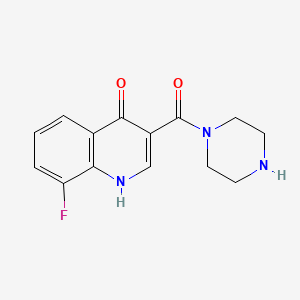
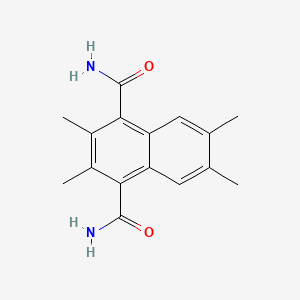
![3-Methyl-2-[(naphthalen-1-yl)methyl]benzoic acid](/img/structure/B15064271.png)
![2,3-Diphenyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine](/img/structure/B15064282.png)
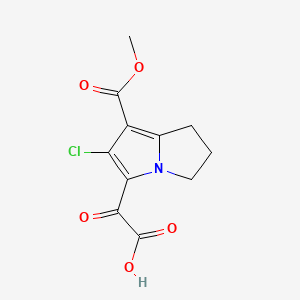
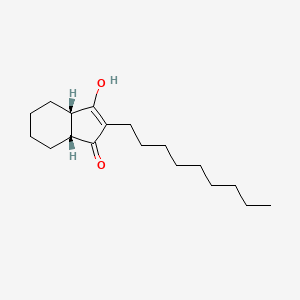
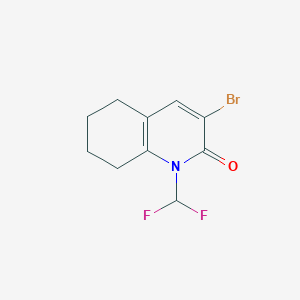

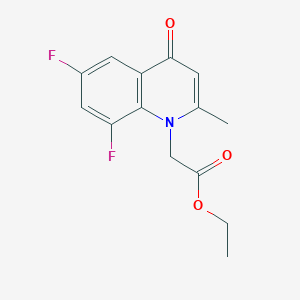

![Benzenecarboximidamide, 3-[(2-naphthalenyloxy)methyl]-](/img/structure/B15064338.png)

